Phellamurin
Overview
Description
Synthesis Analysis
The synthesis and degradation of phellamurin have been explored in studies involving its breakdown by microorganisms such as Aspergillus niger. The degradation process involves the removal of glucose with beta-glucosidase, followed by several steps that ultimately break down its molecular structure to simpler compounds like rho-hydroxymandelic acid and phloroglucinol (Sakai, 1977).
Molecular Structure Analysis
Phellamurin's molecular structure, characterized by its flavonoid skeleton with specific hydroxyl and isoprenyl groups, plays a crucial role in its biological activities and chemical behavior. The detailed structure analysis provides insights into its reactivity and interaction with other molecules, although specific studies focusing on the molecular structure analysis of phellamurin in isolation were not found in the provided search results.
Chemical Reactions and Properties
The chemical properties of phellamurin, including its reactivity and interaction with other substances, are influenced by its flavonoid structure. The degradation study by Aspergillus niger highlights its chemical reactivity, particularly how it can be broken down into simpler molecules through enzymatic actions (Sakai, 1977).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of phellamurin, including its stability, pH dependence, and reactivity with various chemical agents, are inherently related to its flavonoid structure. The enzymatic degradation pathways provide a partial view of its chemical behavior, particularly in biological environments (Sakai, 1977).
Scientific Research Applications
Insect Behavior Modulation : Phellamurin acts as a deterrent for oviposition by swallowtail butterflies on a rutaceous plant. This finding indicates its potential use in pest management. The response to Phellamurin varied among butterfly species, with Papilio protenor showing high sensitivity while Papilio xuthus being less affected (Honda & Hayashi, 1995).
Impact on Seed Germination and Plant Ecology : Research has shown that Phellamurin can lower the germination rate of seeds, extend germination time, and reduce the adaptability of seedlings to the environment. This can lead to rare seedlings in wild populations of Phellodendron amurense, suggesting an ecological impact (Wang et al., 2013).
Antitumor Properties : A study on osteosarcoma cells revealed that Phellamurin suppresses cell viability and induces apoptosis, partially by inhibiting the PI3K/AKT/mTOR pathway. This suggests its potential as an anti-cancer agent (Zhang et al., 2019).
Interaction with Medications : Phellamurin has been shown to significantly decrease the absorption of cyclosporin in rats, indicating a serious interaction. This finding is crucial for understanding drug-herb interactions (Chen et al., 2002).
Metabolic Fate in Animals : In another study, it was found that Phellamurin is not absorbed in rats, but its hydrolysis to phellamuretin leads to rapid absorption and subsequent conversion to glucuronides. This has implications for its bioavailability and therapeutic efficacy (Chen et al., 2001).
Degradation by Microorganisms : Phellamurin can be degraded by Aspergillus niger, resulting in various compounds, which highlights its interactions in natural ecosystems and potential applications in biodegradation studies (Sakai, 1977).
properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZTDZJQRPNCN-YIANMRPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200563 | |
Record name | Phellamurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phellamurin | |
CAS RN |
52589-11-4 | |
Record name | Phellamurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52589-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phellamurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phellamurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHELLAMURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.